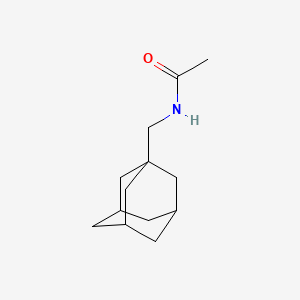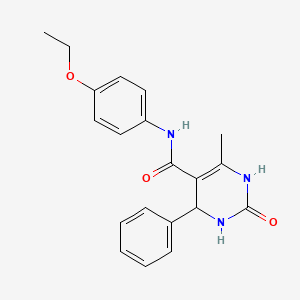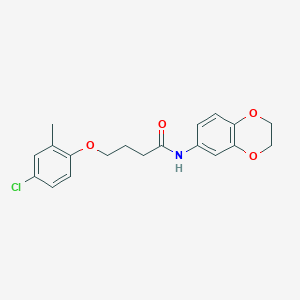
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione (DMDD) is a chemical compound that belongs to the class of coumarin derivatives. It has attracted the attention of researchers due to its potential as a therapeutic agent for several diseases.
Mécanisme D'action
The mechanism of action of 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is not fully understood. However, it is believed that 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione exerts its effects through the modulation of various signaling pathways. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to activate the AMPK pathway. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the JNK pathway.
Biochemical and Physiological Effects:
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to have several biochemical and physiological effects. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the formation of amyloid-beta plaques and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one of the limitations is the lack of understanding of its mechanism of action. Another limitation is the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic effects in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is a chemical compound that has potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its safety and efficacy in humans.
Méthodes De Synthèse
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can be synthesized through several methods. One of the most common methods is the reaction of 4-hydroxycoumarin with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-hydroxycoumarin with benzaldehyde in the presence of ammonium acetate and acetic acid.
Applications De Recherche Scientifique
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to improve glucose metabolism and insulin sensitivity. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
2,3-dimethyl-7-phenyl-7,8-dihydro-6H-chromene-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-11(2)20-15-9-13(12-6-4-3-5-7-12)8-14(18)16(15)17(10)19/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQXSGQRPONNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C(=O)CC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![1-(4-chlorobenzyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986077.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)
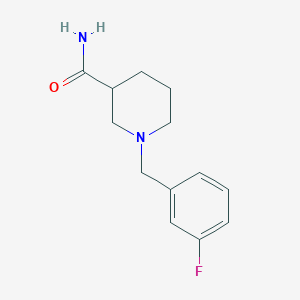

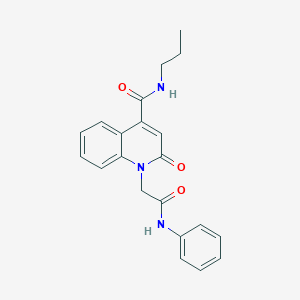
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)
